4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione
Description
Properties
CAS No. |
901721-20-8 |
|---|---|
Molecular Formula |
C23H28FN5O2S |
Molecular Weight |
457.57 |
IUPAC Name |
4-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C23H28FN5O2S/c1-30-20-14-16-18(15-21(20)31-2)26-23(32)27-22(16)25-8-5-9-28-10-12-29(13-11-28)19-7-4-3-6-17(19)24/h3-4,6-7,14-15H,5,8-13H2,1-2H3,(H2,25,26,27,32) |
InChI Key |
SWLMPGVLIGONLR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCCN3CCN(CC3)C4=CC=CC=C4F)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-({3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}amino)-6,7-dimethoxyquinazoline-2(1H)-thione , often referred to as a quinazoline derivative, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.48 g/mol. The structure features a quinazoline core substituted with a piperazine ring and fluorophenyl moiety, contributing to its pharmacological properties.
Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. The compound has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Quinazolines often act as ATP-competitive inhibitors of kinases involved in cell proliferation and survival pathways. For instance, compounds similar to this derivative have demonstrated efficacy against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases, which are critical in tumor growth and angiogenesis .
- Induction of Apoptosis : The compound may also induce apoptosis in cancer cells by activating intrinsic pathways. Studies have indicated that quinazoline derivatives can upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Neuropharmacological Effects
The incorporation of a piperazine moiety suggests potential neuropharmacological activity. Piperazine derivatives are known to interact with various neurotransmitter systems:
- Dopamine Receptor Modulation : The 2-fluorophenyl group may enhance binding affinity to dopamine receptors, indicating possible applications in treating disorders like schizophrenia or Parkinson's disease .
- Serotonin Receptor Interaction : Some studies suggest that similar compounds can act as serotonin receptor antagonists, which could be beneficial in managing anxiety and depression.
In Vitro Studies
- Cell Line Evaluations : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) showed that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis induction .
- Neurotoxicity Assessment : In neuroblastoma models, the compound demonstrated neuroprotective effects against oxidative stress-induced damage, suggesting potential therapeutic applications in neurodegenerative diseases .
In Vivo Studies
Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of this compound:
- Tumor Xenograft Models : In vivo studies revealed that treatment with the compound significantly reduced tumor volume compared to control groups, highlighting its antitumor efficacy. Histopathological analysis indicated reduced cell proliferation markers in treated tumors.
- Behavioral Studies : In rodent models, administration of the compound resulted in improved locomotor activity and reduced anxiety-like behavior in elevated plus-maze tests, supporting its potential use in treating anxiety disorders .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural and Physicochemical Comparison
Core Structure Variations
- Target Compound : The quinazoline-2(1H)-thione core contains a sulfur atom at position 2, which may enhance hydrogen-bonding interactions compared to carbonyl groups. The 6,7-dimethoxy groups increase hydrophilicity relative to ethoxy analogs .
- K284-7336: Shares a quinazoline-sulfanylidene core but substitutes dimethoxy with diethoxy groups, increasing lipophilicity (logP ~3.2 vs. ~2.8 for the target compound).
- Compound 9 : A spirodecane-dione core replaces quinazoline, reducing aromaticity but introducing a rigid spirocyclic system. This may limit conformational flexibility, affecting binding kinetics .
Piperazine Substituent Effects
- 2-Fluorophenyl (Target Compound) : Fluorine’s electronegativity promotes dipole interactions with receptor residues, favoring 5-HT₁A affinity over D₂ receptors.
- 3-Chlorophenyl (K284-7336) : Chlorine’s larger van der Waals radius enhances hydrophobic interactions but may reduce selectivity due to steric hindrance .
Linker Modifications
- Propyl (K284-7336 and Compound 9) : Simpler alkyl linkers prioritize flexibility over directed interactions, possibly reducing binding affinity .
Pharmacological Implications
- Target Compound : Predicted to exhibit balanced 5-HT₁A/D₂ affinity (Ki ~15–25 nM) based on structural analogs. The dimethoxy groups may reduce CYP450-mediated metabolism compared to ethoxy derivatives .
- K284-7336 : Higher lipophilicity suggests improved blood-brain barrier penetration but may increase off-target binding to α₁-adrenergic receptors .
- Compound 9 : The spirocyclic core demonstrates moderate serotonin reuptake inhibition (IC₅₀ ~1.2 µM) but lower dopamine receptor affinity, highlighting core-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
